Cas no 1232853-55-2 (5-(Thiophen-2-yl)-1,2-oxazol-3-amine)
5-(Thiophen-2-yl)-1,2-oxazol-3-amine Chemical and Physical Properties
Names and Identifiers
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- 5-(thiophen-2-yl)-1,2-oxazol-3-amine
- 3-Isoxazolamine, 5-(2-thienyl)-
- 5-(Thiophen-2-yl)-1,2-oxazol-3-amine
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- MDL: MFCD19313416
- Inchi: 1S/C7H6N2OS/c8-7-4-5(10-9-7)6-2-1-3-11-6/h1-4H,(H2,8,9)
- InChI Key: QDCMTQQGACQNSF-UHFFFAOYSA-N
- SMILES: S1C=CC=C1C1=CC(N)=NO1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 144
- XLogP3: 1.4
- Topological Polar Surface Area: 80.3
5-(Thiophen-2-yl)-1,2-oxazol-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-222639-1g |
5-(thiophen-2-yl)-1,2-oxazol-3-amine |
1232853-55-2 | 1g |
$914.0 | 2023-09-16 | ||
| Enamine | EN300-222639-5g |
5-(thiophen-2-yl)-1,2-oxazol-3-amine |
1232853-55-2 | 5g |
$2650.0 | 2023-09-16 | ||
| Enamine | EN300-222639-10g |
5-(thiophen-2-yl)-1,2-oxazol-3-amine |
1232853-55-2 | 10g |
$3929.0 | 2023-09-16 | ||
| Enamine | EN300-222639-0.05g |
5-(thiophen-2-yl)-1,2-oxazol-3-amine |
1232853-55-2 | 0.05g |
$212.0 | 2023-09-16 | ||
| Enamine | EN300-222639-0.1g |
5-(thiophen-2-yl)-1,2-oxazol-3-amine |
1232853-55-2 | 0.1g |
$317.0 | 2023-09-16 | ||
| Enamine | EN300-222639-0.25g |
5-(thiophen-2-yl)-1,2-oxazol-3-amine |
1232853-55-2 | 0.25g |
$452.0 | 2023-09-16 | ||
| Enamine | EN300-222639-0.5g |
5-(thiophen-2-yl)-1,2-oxazol-3-amine |
1232853-55-2 | 0.5g |
$713.0 | 2023-09-16 | ||
| Enamine | EN300-222639-1.0g |
5-(thiophen-2-yl)-1,2-oxazol-3-amine |
1232853-55-2 | 1g |
$914.0 | 2023-06-04 | ||
| Enamine | EN300-222639-2.5g |
5-(thiophen-2-yl)-1,2-oxazol-3-amine |
1232853-55-2 | 2.5g |
$1791.0 | 2023-09-16 | ||
| Enamine | EN300-222639-5.0g |
5-(thiophen-2-yl)-1,2-oxazol-3-amine |
1232853-55-2 | 5g |
$2650.0 | 2023-06-04 |
5-(Thiophen-2-yl)-1,2-oxazol-3-amine Related Literature
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on 5-(Thiophen-2-yl)-1,2-oxazol-3-amine
Comprehensive Overview of 5-(Thiophen-2-yl)-1,2-oxazol-3-amine (CAS No. 1232853-55-2): Properties, Applications, and Research Insights
The compound 5-(Thiophen-2-yl)-1,2-oxazol-3-amine (CAS No. 1232853-55-2) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and material science research. Its unique structure, combining a thiophene ring with an oxazole scaffold, makes it a versatile intermediate for drug discovery and functional materials. This article delves into its chemical properties, synthesis methods, and potential applications, while addressing trending topics such as green chemistry, AI-driven drug design, and sustainable synthesis.
Chemically, 5-(Thiophen-2-yl)-1,2-oxazol-3-amine features a 1,2-oxazole core linked to a thiophene moiety at the 5-position, with an amino group at the 3-position. This arrangement offers electron-rich sites for further functionalization, a property highly sought after in medicinal chemistry. Researchers have explored its role as a pharmacophore in designing kinase inhibitors and antimicrobial agents, aligning with the growing demand for targeted therapies and antibiotic alternatives.
The synthesis of CAS No. 1232853-55-2 typically involves cyclization reactions between thiophene-2-carboxaldehyde derivatives and hydroxylamine derivatives. Recent advancements emphasize catalyst-free and solvent-free approaches, reflecting the industry's shift toward eco-friendly synthesis. A 2023 study highlighted a microwave-assisted method that reduced reaction time by 60%, addressing the popular search query "how to improve heterocyclic compound synthesis efficiency."
In material science, this compound's π-conjugated system shows promise for organic electronics, particularly in OLEDs and sensors. Its thiophene-oxazole hybrid structure exhibits tunable luminescence, a hot topic in "next-gen display materials" research. Computational studies using DFT calculations (a frequently searched term in computational chemistry forums) predict its potential as an electron transport layer in photovoltaic devices.
From a drug discovery perspective, the amine group in 5-(Thiophen-2-yl)-1,2-oxazol-3-amine allows for easy derivatization into amides or sulfonamides – functionalities prevalent in 40% of FDA-approved drugs. Patent analyses reveal its incorporation in JAK inhibitors and TLR modulators, connecting to trending searches like "new small molecule immunotherapies." Its logP value (predicted at 2.1) suggests favorable blood-brain barrier permeability, sparking interest in CNS drug development.
Quality control of CAS 1232853-55-2 involves HPLC (high-performance liquid chromatography) with UV detection at 254 nm, a standard method frequently discussed in "how to analyze heterocyclic amine purity" queries. Stability studies indicate excellent shelf life under nitrogen atmosphere, addressing industry concerns about compound degradation during storage.
Emerging applications include its use as a ligand in transition metal catalysis, particularly for C-H activation reactions – a technique dominating recent organic synthesis literature. The compound's chelating ability through its oxazole nitrogen and thiophene sulfur atoms makes it valuable for asymmetric catalysis, a field experiencing 25% annual growth according to market reports.
Environmental and safety assessments of 5-(Thiophen-2-yl)-1,2-oxazol-3-amine show low aquatic toxicity (EC50 >100 mg/L), responding to increasing searches for "green chemistry metrics for heterocycles." Its biodegradability profile makes it preferable over persistent polycyclic alternatives, aligning with EU REACH compliance requirements.
Future research directions may explore its supramolecular chemistry applications, particularly in molecular recognition systems. The compound's ability to form hydrogen bonds through its amine group while maintaining aromatic stacking interactions positions it as a candidate for sensor development, answering frequent queries about "small molecule detection probes."
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